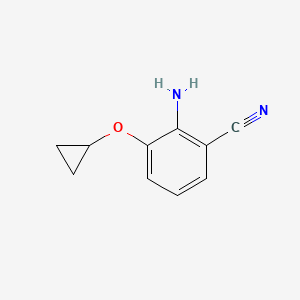

2-Amino-3-cyclopropoxybenzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-amino-3-cyclopropyloxybenzonitrile |

InChI |

InChI=1S/C10H10N2O/c11-6-7-2-1-3-9(10(7)12)13-8-4-5-8/h1-3,8H,4-5,12H2 |

InChI Key |

GWTMYKPAZYRPNB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC=CC(=C2N)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 3 Cyclopropoxybenzonitrile and Analogous Structures

Catalytic Approaches in Cyclopropoxy-Substituted Benzonitrile (B105546) Synthesis

Catalysis is fundamental to the modern synthesis of substituted benzonitriles, offering pathways that are more efficient and selective than classical methods. Approaches range from heterogeneous catalysis for the core ring formation to metal-mediated and organocatalytic strategies for installing specific functional groups.

Heterogeneous Catalysis for Benzonitrile Ring Formation

Heterogeneous catalysts are advantageous due to their ease of separation and potential for recyclability, aligning with the principles of green chemistry. rsc.orgrsc.org Their application in benzonitrile synthesis often involves the transformation of more common precursors like aldehydes or alkylbenzenes.

One prominent method is the direct conversion of benzaldehydes to benzonitriles. For instance, iron(III) oxide-cetyltrimethylammonium bromide nanoparticles (Fe₃O₄-CTAB NPs) have been employed as a competent heterogeneous catalyst for the one-pot synthesis of benzonitrile from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride. rsc.orgsemanticscholar.org This reaction proceeds with high yield under relatively mild conditions. Another approach involves the use of a green chitosan-supported magnetic ionic liquid (CSMIL), which also facilitates the direct conversion of benzaldehyde to benzonitrile. semanticscholar.org

Ammoxidation of alkylbenzenes represents another significant industrial route to benzonitriles. medcraveonline.com Innovations in this area include the fabrication of transition metal oxide clusters (e.g., Ni, Co, V, Mo, W) within the pores of beta-type zeolites. medcraveonline.com These nanostructured catalysts enable the ammoxidation of alkylbenzenes to benzonitriles with high selectivity and efficiency, even at normal reactant concentrations, by confining the reaction to sub-nano spaces, which helps to prevent combustion side reactions. medcraveonline.com

Table 1: Examples of Heterogeneous Catalysts in Benzonitrile Synthesis

| Catalyst System | Precursor | Reaction Type | Key Advantages |

| Fe₃O₄-CTAB NPs | Benzaldehyde | One-pot conversion | High yield, competent catalysis. rsc.orgsemanticscholar.org |

| Chitosan Supported Magnetic Ionic Liquid (CSMIL) | Benzaldehyde | Direct conversion | Green, supported catalyst. semanticscholar.org |

| Transition Metal Oxides in β-Zeolite | Toluene / Alkylbenzenes | Ammoxidation | High selectivity, avoids combustion. medcraveonline.com |

| Nanostructured Diphosphate (B83284) (Na₂CaP₂O₇) | Aldehydes, Ketones | Multi-component reaction | Solvent-free, reusable, high yield. mdpi.com |

Organocatalytic Strategies for Amino-Nitrile Derivatives

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, has emerged as a powerful tool in synthetic chemistry. scispace.com For the synthesis of amino-nitrile derivatives, organocatalytic versions of the Strecker reaction are particularly relevant. scispace.commdpi.com The classical Strecker reaction is a one-pot, three-component condensation of a carbonyl compound, an amine, and a cyanide source to produce an α-aminonitrile. mdpi.comnih.gov

Modern organocatalytic variants offer high enantioselectivity, which is crucial for pharmaceutical applications. researchgate.net For example, cinchona-based squaramide organocatalysts can activate imines through hydrogen bonding, while the basic quinuclidine (B89598) moiety of the catalyst activates the cyanide source, facilitating the asymmetric Strecker reaction. mdpi.com Another approach uses N-heterocyclic carbenes (NHCs) to catalyze the atroposelective synthesis of axially chiral benzonitriles from racemic 2-arylbenzaldehydes and sulfonamides. researchgate.net This dynamic kinetic resolution process is controlled by both covalent and non-covalent interactions with the catalyst. researchgate.netnih.gov

The development of new organocatalysts is expected to provide insights for creating novel industrial catalysts for aminonitrile synthesis. scispace.commdpi.com

Metal-Mediated Coupling Reactions for Aromatic C-X Bond Formation

The introduction of the cyclopropoxy group onto the benzonitrile scaffold necessitates the formation of a carbon-oxygen (C–O) bond. Metal-mediated cross-coupling reactions are the premier methods for forging such bonds, with copper- and palladium-catalyzed systems being the most efficient to date. rsc.orgresearchgate.net

The Ullmann condensation, a classic copper-catalyzed reaction, involves the coupling of an aryl halide with an alcohol or phenol (B47542). organic-chemistry.orgnih.gov Modern variations, often called Ullmann-type or Ullmann-Ma reactions, use ligands such as amino acids or oxalic diamides to facilitate the coupling under milder conditions. researchgate.net These reactions can couple aryl halides with phenols and other oxygen-containing nucleophiles. nih.gov

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is renowned for C-N bond formation but has been adapted for C-O bond formation as well. wikipedia.org Under conditions similar to amination, alcohols can be coupled with aryl halides to produce aryl ethers. wikipedia.org The choice of ligand is critical, with sterically hindered phosphine (B1218219) ligands and bidentate ligands like BINAP and DDPF enabling a broad scope of substrates. wikipedia.org These metal-catalyzed reactions have dramatically impacted natural product synthesis by enabling new bond disconnections and leading to more efficient synthetic routes. rsc.orgresearchgate.net

Table 2: Comparison of C-O Bond Forming Reactions

| Reaction | Metal Catalyst | Typical Substrates | Key Features |

| Ullmann Condensation | Copper | Aryl Halides, Alcohols/Phenols | Classic method, often requires high temperatures. organic-chemistry.orgnih.gov |

| Ullmann-Ma Reaction | Copper | Aryl Halides, Nucleophiles | Uses amino acid or diamide (B1670390) ligands for milder conditions. researchgate.net |

| Buchwald-Hartwig Ether Synthesis | Palladium | Aryl Halides/Triflates, Alcohols | Employs phosphine ligands, broad substrate scope. wikipedia.org |

Multi-Component Reaction (MCR) Strategies for 2-Amino-3-cyclopropoxybenzonitrile Construction

Multi-component reactions (MCRs) are highly valued for their efficiency and atom economy, as they allow for the construction of complex molecules from simple starting materials in a single synthetic operation. researchgate.net

Exploration of Solvent-Free and Green Chemistry Protocols

The development of environmentally benign synthetic protocols is a major goal in modern chemistry. For benzonitrile synthesis, this often involves minimizing or eliminating the use of hazardous solvents and employing recyclable catalysts.

A novel green route for benzonitrile synthesis from benzaldehyde utilizes a specific ionic liquid, [HSO₃-b-Py]·HSO₄, which acts as a co-solvent, catalyst, and phase-separation agent. rsc.orgrsc.orgresearchgate.net In this system, hydroxylamine 1-sulfobutyl pyridine (B92270) hydrosulfate salt replaces hydroxylamine hydrochloride, thereby avoiding the corrosive HCl byproduct. semanticscholar.orgresearchgate.net The reaction can achieve a 100% yield of benzonitrile, and the ionic liquid can be easily recovered and reused. rsc.orgrsc.org

Solvent-free conditions are another hallmark of green chemistry. The use of the nanostructured diphosphate Na₂CaP₂O₇ as a heterogeneous catalyst allows for the one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives at 80 °C without any solvent. mdpi.com This method offers significant advantages, including simplicity, the use of a green and recoverable catalyst, and high product yields. mdpi.com These approaches highlight a shift towards more sustainable practices in the synthesis of complex aromatic nitriles.

Targeted Functional Group Interconversions and Cyclopropanation Reactions

The formation of an aryl-cyclopropyl ether bond is a critical step in the synthesis of the target compound. A prominent method for achieving this is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol. organic-chemistry.orgjustia.com In a potential synthetic route to this compound, an appropriately substituted halobenzene, such as 2-chloro-6-nitrobenzonitrile, could be reacted with cyclopropanol (B106826) in the presence of a copper catalyst and a base. The Ullmann reaction is particularly suitable for this transformation, although it often requires high temperatures. organic-chemistry.org Modern variations of the Ullmann ether synthesis may employ soluble copper catalysts, potentially allowing for milder reaction conditions. organic-chemistry.org

Table 1: Key Features of the Ullmann Condensation for Aryl Ether Synthesis

| Parameter | Description |

| Reaction Type | Copper-catalyzed nucleophilic aromatic substitution |

| Reactants | Aryl halide, Alcohol/Phenol |

| Catalyst | Copper metal or copper salts (e.g., CuI) |

| Solvents | High-boiling polar solvents (e.g., DMF, NMP) |

| Conditions | Typically high temperatures (>150 °C) |

A plausible synthetic intermediate, 3-Hydroxy-2-nitrobenzonitrile, is a known compound and could serve as a precursor. biosynth.com The etherification of this intermediate with a cyclopropyl (B3062369) halide or a related electrophile would be an alternative strategy to forge the cyclopropoxy linkage.

The introduction of the amino and nitrile groups onto the benzene (B151609) ring can be accomplished through several powerful cross-coupling and substitution reactions. The choice of strategy often depends on the available starting materials and the other functional groups present in the molecule.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. nih.govresearchgate.net This reaction allows for the coupling of an aryl halide or triflate with a wide range of amines, including ammonia (B1221849) or ammonia equivalents, to furnish primary anilines. researchgate.netrsc.org For instance, a hypothetical intermediate such as 3-cyclopropoxy-2-bromobenzonitrile could be subjected to Buchwald-Hartwig amination conditions to install the amino group. The reaction is known for its broad substrate scope and functional group tolerance. nih.gov

The Sandmeyer reaction provides a classical yet effective method for the introduction of a nitrile group onto an aromatic ring. researchgate.netepo.org This reaction proceeds via the diazotization of a primary arylamine, followed by treatment with a copper(I) cyanide salt. google.comrsc.org A synthetic strategy could therefore involve the synthesis of 3-cyclopropoxyaniline (B7880776) as a key intermediate. Diazotization of this aniline (B41778) followed by a Sandmeyer cyanation would yield 3-cyclopropoxybenzonitrile. Subsequent ortho-nitration and reduction would then lead to the target molecule. The Sandmeyer reaction is a versatile tool for aromatic transformations, also allowing for halogenation and hydroxylation. researchgate.net

Table 2: Comparison of Key Amination and Cyanation Reactions

| Reaction | Transformation | Key Reagents | Advantages |

| Buchwald-Hartwig Amination | Aryl-X → Aryl-NH2 | Pd catalyst, phosphine ligand, base | Wide substrate scope, good functional group tolerance |

| Sandmeyer Reaction | Aryl-NH2 → Aryl-CN | NaNO2, H+; CuCN | Reliable, allows for various substitutions |

Stereoselective Synthetic Pathways to Chiral this compound Analogs

The development of stereoselective routes to chiral analogs of this compound is of high importance, as chirality is a key determinant of biological activity. Such syntheses can be approached by either resolving a racemic mixture or, more efficiently, by employing asymmetric synthetic methods.

One established strategy for the asymmetric synthesis of non-natural amino acids involves the use of chiral auxiliaries . The Evans' chiral auxiliaries, for example, can be used to direct the stereoselective alkylation or amination of a carbonyl derivative, thereby setting the desired stereochemistry. researchgate.net A synthetic sequence could involve the asymmetric Michael addition to an α,β-unsaturated ester bearing a chiral auxiliary to establish the stereocenter, which is then carried through subsequent transformations to build the final molecule. researchgate.net

Enzymatic resolutions offer another powerful tool for accessing enantiomerically pure compounds. rsc.org A racemic mixture of an intermediate, such as an ester or amide derivative of the target molecule, could be selectively hydrolyzed by a lipase (B570770) or protease to afford one enantiomer in high enantiomeric excess.

Furthermore, asymmetric catalysis provides a direct and atom-economical approach to chiral molecules. For instance, the asymmetric reduction of a ketone or an imine precursor can establish a chiral amino alcohol or amine. rsc.org Chiral rhodium or iridium catalysts are often employed for the asymmetric hydrogenation of prochiral olefins or imines. The development of chiral ligands has been instrumental in achieving high levels of enantioselectivity in these transformations.

A potential strategy for the synthesis of a chiral analog could involve the stereoselective synthesis of a chiral cyclopropyl amino acid derivative, which is then incorporated into the aromatic scaffold. google.comgoogle.com Alternatively, a prochiral intermediate, such as a derivative of 2-amino-3-hydroxybenzonitrile, could be subjected to an asymmetric transformation, for example, an enantioselective etherification to install the cyclopropoxy group.

Table 3: Overview of Stereoselective Synthetic Strategies

| Method | Principle | Key Features |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to control stereochemistry | High diastereoselectivity, well-established methods (e.g., Evans' auxiliaries) |

| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme | High enantioselectivity, mild reaction conditions |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer | High atom economy, potential for high turnover numbers |

Chemical Reactivity and Derivatization of 2 Amino 3 Cyclopropoxybenzonitrile

Reactions Involving the Amino Group (e.g., Condensation, Cyclization)

The amino group in 2-amino-3-cyclopropoxybenzonitrile is a primary nucleophilic center and readily participates in reactions with various electrophiles. Its reactivity is fundamental to the construction of new heterocyclic rings.

Condensation reactions are a common transformation for the amino group. It can react with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or imines. These intermediates can then undergo further reactions. For instance, multicomponent reactions involving an aldehyde, malononitrile, and an amino-containing compound are a well-established method for synthesizing various heterocyclic structures. In a related context, the amino group of 2-aminopyridines can be acylated or can react with other reagents to build more complex molecular architectures. mdpi.comresearchgate.net

The amino group, in concert with the adjacent nitrile, is pivotal for cyclization reactions to form fused heterocyclic systems. This reactivity is a cornerstone of its utility in synthetic chemistry. For example, 2-amino-3-cyanopyridine (B104079) derivatives, which are structurally analogous to this compound, are widely used as precursors for fused pyrimidines through cyclization with reagents like formamide. mdpi.com This type of reaction involves the initial formation of an amidine intermediate by the reaction of the amino group, followed by intramolecular cyclization onto the nitrile group.

The amino group can also be derivatized to modify the compound's properties or to direct subsequent reactions. Silylation, for example, is a common technique to protect the amino group during other chemical transformations. sigmaaldrich.com

Transformations of the Nitrile Functionality (e.g., Hydrolysis, Reduction, Cycloaddition)

The nitrile group is a versatile functional group that can undergo a variety of transformations to yield different functionalities.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation converts the benzonitrile (B105546) into the corresponding benzoic acid derivative, which can then be used in further synthetic steps.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or diisopropylaminoborane. nih.govlibretexts.orgorganic-chemistry.org Enzymatic reductions of nitrile-containing compounds to the corresponding amines have also been reported, offering a green chemistry alternative. google.com The choice of reducing agent can sometimes allow for selective reduction. For example, DIBAL-H can reduce nitriles to aldehydes after a hydrolysis workup. libretexts.orgyoutube.com

Cycloaddition: The nitrile group can participate in cycloaddition reactions. For instance, in the presence of a suitable dienophile, it can potentially undergo a [4+2] cycloaddition (Diels-Alder type reaction), although this is less common for aromatic nitriles. More relevant is its participation in the formation of heterocyclic rings where it acts as an electrophile for an intramolecular nucleophilic attack, as seen in the synthesis of fused pyridines and pyrroles.

Table 1: Key Transformations of the Nitrile Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻/H₂O | Carboxylic acid |

| Reduction | LiAlH₄, Diisopropylaminoborane | Primary amine |

| Partial Reduction | DIBAL-H, then H₃O⁺ | Aldehyde |

| Cyclization | Intramolecular nucleophile | Fused heterocycle |

Chemical Modifications at the Cyclopropoxy Moiety (e.g., Ring-Opening Reactions, Rearrangements)

The cyclopropoxy group is an ether with a strained three-membered ring. This strain makes it susceptible to ring-opening reactions under certain conditions, typically involving strong acids or electrophiles. The high ring strain and unique bonding of cyclopropane (B1198618) rings make them interesting substrates in synthetic chemistry. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzonitrile Core

The benzene (B151609) ring of this compound is activated towards electrophilic substitution by the electron-donating amino and cyclopropoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. The primary sites for substitution would be positions 4 and 6. Halogenation, nitration, and Friedel-Crafts reactions could potentially occur at these positions. For example, 2-amino-5-halogenated-N,3-dimethylbenzamides are synthesized via electrophilic aromatic substitution using N-halosuccinimides. sioc-journal.cn

Conversely, nucleophilic aromatic substitution (SNAr) on the benzonitrile core is generally difficult due to the electron-rich nature of the ring. SNAr reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) ortho or para to a good leaving group (like a halide). mdpi.comorganic-chemistry.org Therefore, direct nucleophilic substitution on the unsubstituted ring of this compound is not a favored reaction pathway.

Synthesis of Fused Heterocyclic Systems from this compound Precursors

The ortho-disposition of the amino and nitrile groups makes this compound an excellent starting material for the synthesis of a variety of fused heterocyclic systems. This is a common strategy in medicinal chemistry to generate molecular diversity.

The synthesis of fused pyridine (B92270) rings, such as thieno[2,3-b]pyridines or pyrido[2,3-d]pyrimidines, often utilizes 2-amino-3-cyanopyridine derivatives as key intermediates. mdpi.comresearchgate.net The Thorpe-Ziegler cyclization is a classic example where an intramolecular condensation between a methylene (B1212753) group and a nitrile leads to an aminopyridine ring. mdpi.com Multicomponent reactions are also a powerful tool for constructing substituted pyridines in a single step. mdpi.comresearchgate.net For instance, a one-pot reaction of an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate (B1210297) can yield highly substituted 2-amino-3-cyanopyridines. mdpi.comresearchgate.net These methodologies can be conceptually applied to precursors like this compound to generate novel fused pyridine systems.

Pyrrole Scaffolds: Substituted 2-aminopyrroles can be synthesized through various methods, including multicomponent reactions and domino reactions. organic-chemistry.orgnih.govrsc.org A common approach involves the reaction of an α,β-unsaturated carbonyl compound with an aminonitrile. The synthesis of 2-amino-3-cyano pyrroles has been achieved from terminal alkynes, sulfonyl azides, and phenacylmalononitriles. rsc.org While direct synthesis from this compound is not explicitly detailed, its functional groups could be modified to participate in pyrrole-forming cyclizations. For example, the nitrile could be reduced to an amine, and the resulting diamine could then be used in a Paal-Knorr type synthesis.

Chromene Scaffolds: 2-Amino-3-cyano-4H-chromenes are readily synthesized via a one-pot reaction between an aldehyde, malononitrile, and a phenol (B47542) derivative. mdpi.comnih.govvjs.ac.vn The reaction proceeds through a Knoevenagel condensation, followed by a Michael addition and intramolecular cyclization. The 2-amino-3-benzonitrile moiety is structurally primed for similar cyclizations. For instance, reaction with a suitable 1,3-dicarbonyl compound or its equivalent in the presence of a base could lead to the formation of a fused chromene or related heterocyclic system.

Table 2: Synthesis of Fused Heterocycles

| Target Scaffold | General Method | Key Intermediates/Reactants |

|---|---|---|

| Fused Pyridines | Multicomponent Reaction / Cyclization | Aldehydes, Ketones, Malononitrile, Ammonium Acetate mdpi.comresearchgate.net |

| Fused Pyrroles | Multicomponent Reaction / Domino Reaction | Alkynes, Isocyanides, Enones organic-chemistry.orgnih.govresearchgate.net |

| Fused Chromenes | One-pot Condensation/Cyclization | Aldehydes, Phenols, Malononitrile mdpi.comnih.govvjs.ac.vn |

Exploration of Tetrazole and Other Nitrogen Heterocycle Formation

The presence of a nitrile group in this compound makes it a valuable precursor for the synthesis of nitrogen-containing heterocycles, most notably tetrazoles. The formation of a tetrazole ring from a nitrile is a well-established and synthetically useful transformation, typically proceeding through a [2+3] cycloaddition reaction with an azide (B81097) source. This reaction is a cornerstone of medicinal chemistry, as the tetrazole group is often used as a bioisostere for a carboxylic acid.

The most common method for this transformation involves the reaction of the nitrile with sodium azide, often in the presence of a Lewis acid catalyst such as zinc bromide or an ammonium salt. The reaction is typically carried out in a polar solvent at elevated temperatures. The general mechanism involves the coordination of the Lewis acid to the nitrile nitrogen, which enhances its electrophilicity and facilitates the nucleophilic attack of the azide ion. Subsequent intramolecular cyclization and protonation yield the 5-substituted-1H-tetrazole.

While specific studies on the tetrazole formation from this compound are not extensively documented in publicly available literature, the reactivity is expected to be analogous to that of other aminobenzonitriles. The amino group at the ortho position can potentially influence the reaction rate and may in some cases participate in side reactions, but the primary transformation to the corresponding tetrazole is anticipated.

Beyond tetrazoles, the aminonitrile scaffold of this compound is a versatile starting point for other nitrogen heterocycles. For instance, condensation reactions involving the amino group and the nitrile can lead to the formation of fused pyrimidine (B1678525) or quinazoline (B50416) derivatives, depending on the reaction partner. The synthesis of such bicyclic systems is of significant interest in the development of novel therapeutic agents.

Table 1: Representative Conditions for Tetrazole Formation from Organic Nitriles

| Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) |

| Sodium Azide | Zinc Bromide | Water/Isopropanol | Reflux | 16 |

| Sodium Azide | Ammonium Chloride | DMF | 100-120 | 12-24 |

| Trimethylsilyl Azide | Dibutyltin Oxide | Toluene | Reflux | 24 |

This table presents generalized conditions for the synthesis of tetrazoles from organic nitriles and is not specific to this compound.

Coordination Chemistry and Ligand Synthesis with Metal Centers

The molecular structure of this compound contains multiple potential donor atoms—the nitrogen of the amino group, the nitrogen of the nitrile group, and the oxygen of the cyclopropoxy group—making it an interesting candidate as a ligand in coordination chemistry. The ability of a molecule to bind to a metal center is fundamental to the design of new catalysts, materials, and therapeutic agents with specific electronic and structural properties.

The amino group is a classic Lewis base and can readily coordinate to a wide range of transition metal ions. Similarly, the nitrile nitrogen has a lone pair of electrons and can also participate in coordination, although it is generally a weaker donor than an amino group. The formation of a chelate ring, involving coordination of both the amino nitrogen and the nitrile nitrogen to the same metal center, would result in a stable five-membered ring. This bidentate coordination mode is common for 2-aminobenzonitrile (B23959) derivatives and significantly enhances the stability of the resulting metal complex.

The cyclopropoxy group's oxygen atom also possesses lone pairs and could potentially coordinate to a metal center. However, ether oxygens are generally weak ligands, and coordination is less common, particularly when stronger donors like amino groups are present. It is more likely that the primary coordination would occur through the nitrogen atoms.

The specific coordination behavior of this compound would depend on several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the other ligands present in the coordination sphere, and the reaction conditions. For example, with hard metal ions, coordination through the "harder" amino nitrogen would be favored. With softer metal ions, the "softer" nitrile nitrogen might play a more significant role.

While specific metal complexes of this compound are not widely reported, studies on analogous molecules such as 2-amino-3-hydroxypyridine (B21099) and other aminobenzonitrile derivatives provide insight into its potential as a ligand. researchgate.net These related compounds have been shown to form stable complexes with a variety of transition metals, including copper, cobalt, nickel, and zinc. researchgate.netnih.govmdpi.com The resulting complexes exhibit diverse geometries, from square planar to octahedral, depending on the metal and the stoichiometry of the complex. scirp.org

Table 2: Potential Coordination Modes of this compound with Metal Centers

| Coordination Mode | Donor Atoms Involved | Potential Metal Ions |

| Monodentate | Amino Nitrogen | Transition Metals (e.g., Cu(II), Co(II), Ni(II), Zn(II)) |

| Monodentate | Nitrile Nitrogen | Transition Metals (e.g., Pd(II), Pt(II), Ag(I)) |

| Bidentate (Chelating) | Amino N, Nitrile N | Transition Metals (e.g., Cu(II), Co(II), Ni(II), Zn(II)) |

This table illustrates the potential ways in which this compound may coordinate to metal centers based on the behavior of similar ligands.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 3 Cyclopropoxybenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., 1H, 13C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR: In the proton NMR spectrum of 2-Amino-3-cyclopropoxybenzonitrile, distinct signals are expected for the aromatic, amino, and cyclopropoxy protons. The aromatic region would likely display a complex multiplet system due to the three adjacent protons on the substituted ring. The amino (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. The cyclopropyl (B3062369) group would show characteristic signals in the aliphatic region, with the methine proton appearing as a multiplet and the methylene (B1212753) protons as two separate multiplets due to their diastereotopic nature.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct signals are predicted, corresponding to the six aromatic carbons, the nitrile carbon, and the three carbons of the cyclopropyl ring. The chemical shifts are influenced by the electronic effects of the substituents; for instance, the carbon bearing the cyano group (C≡N) would appear significantly downfield, while carbons attached to the electronegative oxygen and nitrogen atoms would also be shifted downfield. libretexts.orgudel.edulibretexts.org

2D NMR Techniques: To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent in the molecular structure. It would be crucial for assigning the coupled protons within the aromatic ring and the cyclopropyl group. researchgate.netnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with their directly attached carbon signals (¹H-¹³C), allowing for the unambiguous assignment of carbon resonances based on their known proton attachments. wikipedia.orglibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, providing key information about the connectivity of different functional groups, for example, linking the cyclopropyl protons to the ether carbon on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximities between protons, which can help confirm the substitution pattern on the aromatic ring by showing through-space interactions between, for instance, the amino protons and adjacent aromatic or cyclopropoxy protons. wikipedia.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment | Predicted Chemical Shift (ppm) |

| Aromatic-H | ~6.5 - 7.2 | Multiplets (m) | C-CN (Nitrile) | ~118 - 122 |

| -NH₂ | ~4.5 - 5.5 (broad) | Singlet (s) | C-NH₂ (Aromatic) | ~145 - 150 |

| Cyclopropyl-CH (methine) | ~3.6 - 4.0 | Multiplet (m) | C-O (Aromatic) | ~150 - 155 |

| Cyclopropyl-CH₂ (methylene) | ~0.7 - 0.9 | Multiplets (m) | Aromatic-C | ~110 - 130 |

| Cyclopropyl-CH (methine) | ~55 - 60 | |||

| Cyclopropyl-CH₂ (methylene) | ~5 - 10 |

Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit distinct absorption bands corresponding to its functional groups. Key expected vibrations include:

N-H stretching: Two sharp or medium bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine (-NH₂).

C-H stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopropyl group would be just below 3000 cm⁻¹.

C≡N stretching: A strong, sharp absorption band around 2220-2260 cm⁻¹, which is a definitive indicator of the nitrile group.

C=C stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-O-C stretching: Asymmetric and symmetric stretching of the aryl-alkyl ether linkage would produce strong bands in the 1200-1275 cm⁻¹ and 1020-1075 cm⁻¹ regions, respectively. researchgate.netresearchgate.net

N-H bending: The scissoring vibration of the amino group typically appears in the 1590-1650 cm⁻¹ range. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The highly symmetric and less polar C≡N and aromatic C=C bonds are expected to produce strong signals in the Raman spectrum, which can aid in confirming the presence of these functionalities.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Amino (-NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| Amino (-NH₂) | Bending (Scissoring) | 1590 - 1650 | Medium to Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Cyclopropyl C-H | Stretch | 2900 - 3000 | Medium |

| Nitrile (-C≡N) | Stretch | 2220 - 2260 | Strong, Sharp |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Variable |

| Aryl Ether (C-O) | Asymmetric Stretch | 1200 - 1275 | Strong |

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the exact molecular weight of a compound, confirm its molecular formula, and elucidate its structure through the analysis of fragmentation patterns. nih.gov

For this compound (C₁₀H₁₀N₂O), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺).

Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecule would fragment in a predictable manner. unito.it The analysis of these fragments provides valuable structural information. researchgate.netresearchgate.net Expected fragmentation pathways could include:

Loss of a hydrogen cyanide molecule (HCN) from the ring.

Cleavage of the ether bond, resulting in the loss of a cyclopropoxy radical or a cyclopropene (B1174273) molecule.

Fragmentation of the cyclopropyl ring itself.

Sequential loss of small molecules like CO or NH₃. nih.govnih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | C₁₀H₁₀N₂O | 174.08 | Molecular Ion |

| [M-HCN]⁺ | C₉H₉NO | 147.07 | Loss of hydrogen cyanide |

| [M-C₃H₄]⁺ | C₇H₆N₂O | 134.05 | Loss of cyclopropene from ether |

| [M-C₃H₅O]⁺ | C₇H₅N₂ | 117.05 | Loss of cyclopropoxy radical |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of molecules by examining transitions between electronic energy levels upon absorption and emission of light. beilstein-journals.org

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the substituted benzene (B151609) ring. The presence of the electron-donating amino group and the electron-withdrawing nitrile group, both conjugated with the aromatic system, would likely cause a red shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. The solvent polarity can influence the position of these bands. beilstein-journals.orgresearchgate.net

Fluorescence Spectroscopy: Many aromatic amines are fluorescent. It is plausible that this compound would exhibit fluorescence upon excitation at its absorption wavelength. The emission spectrum would provide information about the excited state of the molecule. The fluorescence intensity and wavelength (Stokes shift) can be sensitive to the molecular environment, such as solvent polarity and pH, which can affect processes like intramolecular charge transfer (ICT). researchgate.net

Table 4: Expected Electronic Spectroscopy Properties

| Technique | Parameter | Expected Observation |

|---|---|---|

| UV-Vis | λ_max (π→π*) | ~250 - 350 nm |

| UV-Vis | Solvatochromism | Shift in λ_max with solvent polarity |

| Fluorescence | Emission | Possible emission in the 350 - 500 nm range |

| Fluorescence | Quantum Yield | Dependent on structure and environment |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If suitable crystals of this compound can be grown, this technique would provide a wealth of structural data. pan.pl

The analysis would yield:

Molecular Geometry: Exact bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice.

Intermolecular Interactions: The presence and geometry of hydrogen bonds (e.g., between the amino group of one molecule and the nitrile nitrogen or ether oxygen of another) and other non-covalent interactions like π-π stacking would be revealed, which are crucial for understanding the solid-state properties of the material. nih.govresearchgate.net

Table 5: Parameters Determined by X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal unit |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of every atom |

| Bond Lengths & Angles | Definitive molecular geometry |

| Intermolecular Distances | Evidence for hydrogen bonding, van der Waals forces, etc. |

Advanced Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for Thermal Stability and Decomposition Pathways, Differential Scanning Calorimetry for Phase Transitions)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, TGA would determine its thermal stability, indicating the temperature at which it begins to decompose. The resulting thermogram can also provide insights into the decomposition mechanism by showing single or multiple mass loss steps.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique would be used to determine the melting point of the compound with high precision. It can also detect other thermal events such as glass transitions, crystallization, and solid-state phase transitions between different polymorphic forms.

Table 6: Information from Thermal Analysis Techniques

| Technique | Key Parameters Measured |

|---|---|

| TGA | Decomposition Temperature (T_d) |

| TGA | Mass Loss Percentage (%) |

| DSC | Melting Point (T_m) |

| DSC | Enthalpy of Fusion (ΔH_f) |

| DSC | Glass Transition Temperature (T_g) (if amorphous) |

Microscopic and Morphological Characterization (e.g., Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM) for Nanomaterials in Synthesis)

Microscopy techniques are essential for visualizing the morphology, or physical form, of a material on the micro- and nanoscale. While often applied to materials and nanomaterials, they can also characterize the crystalline habit of a bulk compound. nih.gov

Scanning Electron Microscopy (SEM): SEM provides images of the surface topography of a sample. For a crystalline sample of this compound, SEM would reveal the shape, size, and surface features of the crystals.

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM and provides information about the internal structure. While less common for small molecule characterization, it would be invaluable if the compound were incorporated into a nanocomposite or formulated as nanoparticles, allowing for visualization of particle size, shape, and dispersion. longdom.org

Atomic Force Microscopy (AFM): AFM is a scanning probe microscopy technique that can generate 3D topographical maps of a surface with atomic resolution. It could be used to study the surface of a single crystal at very high magnification or to characterize thin films or self-assembled monolayers of the compound. longdom.org

Table 7: Application of Microscopic Techniques

| Technique | Primary Application | Information Obtained |

|---|---|---|

| SEM | Bulk powder/crystal imaging | Particle/crystal morphology, size distribution, surface texture |

| TEM | Nanomaterial characterization | High-resolution imaging of particle size, shape, and internal structure |

| AFM | High-resolution surface analysis | 3D surface topography, roughness, characterization of thin films |

Compound List

Chromatographic and Purity Assessment Methodologies (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC))

The purity and quality of this compound, a key intermediate in pharmaceutical synthesis, are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). A variety of chromatographic techniques are employed to separate, identify, and quantify the main compound and any process-related impurities or degradation products. These methods are essential for process control during manufacturing and for quality assurance of the final product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. moravek.com Reversed-phase HPLC (RP-HPLC) is the most common mode used, owing to its ability to separate compounds with a wide range of polarities. americanpharmaceuticalreview.com

Research Findings:

The development of a robust RP-HPLC method for this compound would typically involve a C18 stationary phase, which provides excellent retention and separation for aromatic compounds. chromatographyonline.com The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. thermofisher.comlew.ro Gradient elution is frequently employed to ensure the efficient separation of both polar and non-polar impurities within a reasonable analysis time. americanpharmaceuticalreview.com Detection is commonly performed using a UV detector, as the benzonitrile (B105546) and amino functionalities provide strong chromophores. For more sensitive and specific detection, especially for impurity identification, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS). oup.com

A typical HPLC method for the analysis of this compound would be validated to determine its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) for the main component and its known impurities. nih.gov The retention and separation selectivity can be fine-tuned by adjusting the mobile phase composition, pH, and column temperature. nih.gov

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 2: Representative HPLC Purity Data

| Compound | Retention Time (min) | Peak Area (%) |

| Impurity 1 (e.g., starting material) | 4.5 | 0.08 |

| Impurity 2 (e.g., regioisomer) | 8.2 | 0.12 |

| This compound | 9.7 | 99.75 |

| Impurity 3 (e.g., degradation product) | 12.1 | 0.05 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. novasolbio.com While aromatic amines can be challenging to analyze by GC due to their polarity and potential for adsorption on the column, with appropriate method development, GC-MS can be a valuable tool for identifying and quantifying volatile impurities, such as residual solvents, or certain byproducts. thermofisher.com

Research Findings:

For a compound like this compound, direct GC-MS analysis may be possible, but derivatization is often employed to improve its volatility and chromatographic behavior. thermofisher.com Silylation is a common derivatization technique for amines. The GC separation is typically performed on a capillary column with a mid-polarity stationary phase. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the compound, allowing for unambiguous identification of impurities. researchgate.net

Table 3: Hypothetical GC-MS Method Parameters

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium, 1.2 mL/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

Table 4: Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| 172 | Molecular Ion [M]⁺ |

| 144 | [M - C₂H₄]⁺ |

| 131 | [M - C₃H₅]⁺ |

| 116 | [M - C₃H₅ - NH]⁺ |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis, such as reaction monitoring, and for determining the approximate purity of a sample. wisc.edu It is also valuable for selecting a suitable solvent system for preparative column chromatography. silicycle.com

Research Findings:

For the analysis of this compound, silica (B1680970) gel is a common stationary phase. niscpr.res.in The mobile phase is typically a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone). silicycle.com The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The polarity of the mobile phase is adjusted to achieve optimal separation, with a target Rf (retention factor) value for the main spot typically between 0.2 and 0.4. silicycle.com Visualization of the spots can be achieved under UV light or by using a staining agent. niscpr.res.in

Table 5: Illustrative TLC System for this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Hexane (30:70, v/v) |

| Visualization | UV light (254 nm) |

Table 6: Representative Rf Values in TLC Analysis

| Compound | Rf Value |

| Starting Material (less polar) | 0.55 |

| This compound | 0.40 |

| By-product (more polar) | 0.25 |

Mechanistic Investigations of Reactions Involving 2 Amino 3 Cyclopropoxybenzonitrile

Kinetic Studies of Reaction Pathways

Kinetic studies would measure the rate of reactions involving 2-Amino-3-cyclopropoxybenzonitrile to determine the reaction order with respect to each reactant, catalyst, and other species. This data would help to formulate a rate law, providing mathematical evidence for the species involved in the rate-determining step of the reaction.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | Initial [this compound] (M) | Initial [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁵ |

This table is illustrative and does not represent actual experimental data.

Elucidation of Reaction Mechanisms through Intermediate Isolation and Characterization

This would involve attempts to detect, isolate, and characterize any transient species that are formed during the course of a reaction. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and chromatography would be employed. Identifying intermediates is critical to confirming a proposed reaction pathway.

Analysis of Catalytic Cycles in Metal-Catalyzed Transformations

For reactions catalyzed by transition metals, this section would detail the step-by-step pathway of the catalyst. This includes oxidative addition, transmetalation, migratory insertion, and reductive elimination steps. The specific ligands on the metal center and their influence on the catalytic activity and selectivity would be a key focus.

Isotopic Labeling Studies for Reaction Mechanism Probing

By replacing an atom in this compound with one of its isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), researchers could trace the path of that atom throughout the reaction. Observing the position of the isotopic label in the product provides definitive evidence for bond-making and bond-breaking events and can distinguish between different possible mechanisms.

Investigation of Stereochemical Control and Regioselectivity in Synthetic Routes

This area of investigation would explore how different reaction conditions (e.g., catalyst, solvent, temperature) influence the spatial arrangement of atoms (stereochemistry) and the position of new functional groups (regioselectivity) in the products formed from this compound. This is particularly important for the synthesis of chiral molecules where a specific enantiomer or diastereomer is desired.

Theoretical and Computational Chemistry of 2 Amino 3 Cyclopropoxybenzonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Amino-3-cyclopropoxybenzonitrile. These calculations provide a foundational understanding of the molecule's behavior in chemical reactions.

Molecular orbital (MO) theory describes the electronic structure of molecules, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. libretexts.org The energy of the HOMO is an indicator of a molecule's electron-donating capability, while the LUMO's energy reflects its electron-accepting ability. The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a key determinant of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally signifies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic ring, making these sites susceptible to electrophilic attack. In contrast, the LUMO is likely distributed over the electron-withdrawing cyano group and the benzene (B151609) ring, which are the probable sites for nucleophilic attack. Computational methods can precisely calculate the energies of these orbitals and visualize their spatial distributions. semanticscholar.orgresearchgate.net Sometimes, orbitals other than the LUMO, such as the LUMO+1, may be more relevant for predicting reactivity in certain heterocyclic compounds. wuxibiology.com

Table 1: Key Parameters from Molecular Orbital Analysis

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons, likely from the amino group or aromatic ring. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons, likely at the cyano group or aromatic ring. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

The arrangement of electrons in this compound is non-uniform due to the varying electronegativities of its atoms. This charge distribution can be mapped using the molecular electrostatic potential (MEP), which is a valuable tool for predicting reactive sites. semanticscholar.org MEP maps use a color scale to represent the electrostatic potential on the molecule's surface. Typically, red areas indicate a negative potential and high electron density, making them targets for electrophiles. Blue areas signify a positive potential and electron deficiency, indicating sites for nucleophilic attack.

For this compound, the nitrogen atoms of the amino and cyano groups are expected to be regions of negative potential. In contrast, the hydrogen atoms of the amino group and the aromatic ring would exhibit a positive potential. This information is crucial for understanding non-covalent interactions like hydrogen bonding. researchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for modeling the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most probable routes from reactants to products. This involves the crucial step of locating and characterizing transition states, which are the high-energy intermediates in a reaction.

For instance, in the synthesis or modification of this compound, computational models can determine the activation energies for various reaction steps. This knowledge allows for the optimization of reaction conditions to enhance the yield of the desired product and reduce the formation of byproducts. The geometric characterization of transition states offers a detailed view of the bond-forming and bond-breaking processes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, allowing for the exploration of its various conformations and interactions with other molecules over time. mdpi.com The molecule is not rigid; the cyclopropoxy and amino groups can rotate, and MD simulations can identify the most stable conformations and the energy barriers for interconversion. nih.gov

MD simulations can also model the molecule's behavior in different environments, such as in a solvent or interacting with a biological target. nih.govresearchgate.net For example, simulating the molecule in water can elucidate its solvation and hydrogen bonding patterns. When studying its interaction with a protein, MD can reveal the binding mode and the key intermolecular forces that stabilize the complex. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Non-Prohibited Applications

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or other properties. mdpi.com For non-prohibited applications, QSAR can be used to predict the properties of novel derivatives of this compound without the need for their synthesis and experimental testing. nih.gov

A QSAR study involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of related molecules with known activities. mdpi.com Statistical methods are then employed to develop a model that connects these descriptors to the observed activity. This predictive model can then be used to estimate the activity of new, untested compounds based on their calculated descriptors. excli.de

In Silico Design and Virtual Screening of Novel Derivatives

The knowledge gained from computational studies can be directly applied to the in silico design and virtual screening of new derivatives of this compound. nih.gov In silico design involves computationally modifying the parent structure to enhance desired properties. nih.gov

Virtual screening is a computational method used to search large chemical libraries to identify promising new compounds. nih.govnih.gov This can be achieved through ligand-based approaches, which look for molecules with similar properties to a known active compound, or structure-based methods, which use docking simulations to predict the binding affinity of molecules to a target. nih.govnih.gov These computational techniques significantly streamline the discovery process by identifying a smaller, more promising set of candidates for synthesis and further testing. researchgate.net

Non Prohibited Applications and Advanced Materials Science Potential

Precursor in Organic Synthesis for Complex Molecules

The strategic placement of reactive functional groups—the nucleophilic amino group and the electrophilic nitrile group—on the benzonitrile (B105546) scaffold makes 2-Amino-3-cyclopropoxybenzonitrile a highly valuable intermediate and building block in organic synthesis. These functionalities provide multiple reaction sites for the construction of diverse and complex molecular frameworks, particularly heterocyclic compounds which are prevalent in pharmaceuticals and other biologically active molecules.

The amino group can readily participate in reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide range of substituents and the formation of various nitrogen-containing heterocycles. Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or can act as an electrophile in cyclization reactions. The presence of the cyclopropoxy group, a strained three-membered ring, can also influence the reactivity and conformational properties of the resulting molecules, potentially leading to novel chemical entities with unique biological activities.

The utility of aminonitrile derivatives as precursors for complex molecules is well-documented. For instance, α-aminonitriles are recognized as key bifunctional reactants for the synthesis of five-membered heterocycles like imidazoles and oxazoles. In these syntheses, the amino group acts as a nucleophile and the nitrile group as an electrophile, facilitating ring closure. Similarly, substituted aminonitriles are employed in the synthesis of various amino acid analogs and bicyclic cyclopropylamines, which are important structural motifs in medicinal chemistry.

Development of Chemo-Sensors and Probes

The development of fluorescent chemosensors for the detection of various analytes is a rapidly growing field of research. The inherent photophysical properties of aromatic compounds, coupled with the ability to modulate these properties through chemical modification, make them ideal candidates for sensor design. While direct research on this compound as a fluorescent sensor is not extensively documented, its structural motifs suggest significant potential in this area.

The amino group can act as a recognition site for specific analytes, and its interaction can lead to a change in the electronic properties of the aromatic system, resulting in a detectable fluorescent response. For example, amino-functionalized aromatic compounds have been utilized in the design of "turn-on" fluorescent sensors for various species. The nitrile group can also be a site for chemical modification to introduce fluorophores or other signaling units. The cyclopropoxy group, with its unique electronic and steric properties, could further influence the photophysical behavior of any derived sensor molecule, potentially enhancing its sensitivity and selectivity.

Applications in Functional Materials Science

The quest for novel functional materials with tailored optical and electronic properties is a driving force in materials science. The structural characteristics of this compound make it an attractive candidate for incorporation into polymers and optoelectronic materials.

The amino and nitrile groups can serve as reactive handles for polymerization reactions, allowing for the integration of the cyclopropoxybenzonitrile unit into polymer backbones or as pendant groups. The resulting polymers could exhibit unique properties stemming from the rigid aromatic core and the flexible cyclopropoxy substituent. For instance, the incorporation of such a unit could influence the thermal stability, solubility, and morphology of the polymer.

In the realm of optoelectronic materials, the electron-donating amino group and the electron-withdrawing nitrile group on the benzene (B151609) ring create a push-pull system, which can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT). This characteristic is highly desirable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The cyclopropoxy group could further modulate these properties, potentially leading to materials with enhanced performance.

Role as Synthetic Intermediates in Agrochemical Research

The discovery and development of new agrochemicals with improved efficacy and environmental profiles is a continuous effort. Heterocyclic compounds play a crucial role in modern agrochemical research, with many commercial pesticides and herbicides containing such scaffolds.

The ability of this compound to serve as a precursor for a wide variety of complex heterocyclic structures makes it a valuable intermediate in the synthesis of potential new agrochemicals. The amino and nitrile functionalities allow for the construction of diverse ring systems, while the cyclopropoxy group can impart unique physicochemical properties to the final molecule, such as increased metabolic stability or enhanced binding to biological targets. The exploration of derivatives of this compound could lead to the identification of novel herbicidal or pesticidal activities.

Exploration in Dye Chemistry

The field of dye chemistry is constantly seeking new chromophores with enhanced properties such as brightness, photostability, and specific absorption and emission wavelengths. Azo dyes, which contain the -N=N- functional group, are a major class of synthetic dyes.

The amino group in this compound can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. The electronic nature of the substituents on the benzonitrile ring, including the cyclopropoxy and nitrile groups, would influence the color of the resulting dyes by modifying the energy levels of the molecular orbitals involved in the electronic transitions. This allows for the fine-tuning of the dye's absorption and emission properties. The synthesis of specialty dyes with unique colors and improved fastness properties could be a promising application for this versatile precursor.

Design of Novel Catalysts and Catalytic Supports Using Derivatives

The development of efficient and selective catalysts is fundamental to modern chemical synthesis. Derivatives of this compound hold potential for use in the design of novel catalysts and catalytic supports.

The amino group can be functionalized to create ligands that can coordinate with metal centers, forming organometallic catalysts. The specific steric and electronic environment provided by the cyclopropoxybenzonitrile scaffold could influence the catalytic activity and selectivity of the metal complex. Furthermore, the nitrile group could also be involved in ligand design or act as an anchoring point for immobilizing the catalytic species onto a solid support.

Derivatives of this compound could also be used to create organic catalysts or to modify the surface of catalytic supports. The ability to tailor the molecular structure of the derivatives provides a pathway to designing catalysts with specific properties for a variety of chemical transformations.

Future Perspectives and Emerging Research Avenues

Integration of Green Chemistry Principles in the Synthesis of 2-Amino-3-cyclopropoxybenzonitrile

The synthesis of fine chemicals is increasingly scrutinized through the lens of green chemistry, which aims to minimize environmental impact and enhance safety. For this compound, future research will likely focus on optimizing its synthetic routes to align with these principles. Key areas of development include the use of biocatalysis and flow chemistry.

Biocatalytic methods, such as those employing aldoxime dehydratases, offer a cyanide-free route to nitriles under mild, aqueous conditions mdpi.com. This approach could be adapted for the synthesis of this compound, potentially starting from a corresponding aldoxime precursor. Such enzymatic routes significantly reduce the reliance on hazardous reagents and minimize waste generation mdpi.com.

Flow chemistry presents another powerful tool for greening the synthesis of this compound. Continuous-flow reactors offer enhanced control over reaction parameters, leading to improved yields and selectivity, while also minimizing reaction times and energy consumption cinz.nznih.govrsc.org. The inherent safety of flow systems, especially when handling potentially hazardous intermediates, makes them particularly suitable for industrial applications thieme-connect.dethieme.de. The evaluation of synthetic routes using green chemistry metrics, such as E-factor and Process Mass Intensity (PMI), will be crucial in quantifying the environmental improvements achieved rsc.orgresearchgate.netconicet.gov.ar.

Table 1: Comparison of Green Chemistry Approaches for Nitrile Synthesis

| Feature | Traditional Batch Synthesis | Biocatalytic Synthesis | Flow Chemistry Synthesis |

| Reagents | Often involves toxic cyanides and harsh reagents. | Uses enzymes (e.g., aldoxime dehydratases) in aqueous media. mdpi.com | Can utilize a wide range of reagents, with improved safety for hazardous ones. thieme-connect.de |

| Conditions | High temperatures and pressures may be required. | Mild temperatures and ambient pressure. mdpi.com | Precise control over temperature and pressure, often allowing for milder conditions. cinz.nz |

| Solvents | Often relies on volatile organic solvents. | Primarily water. mdpi.com | Can use greener solvents, with reduced volumes and efficient recycling. nih.gov |

| Waste | Can generate significant amounts of hazardous waste. | Biodegradable waste, lower E-Factor. conicet.gov.ar | Minimized waste streams due to higher efficiency and selectivity. rsc.org |

| Safety | Risks associated with handling toxic reagents and runaway reactions. | Generally safer, with fewer hazardous materials. | Enhanced safety through containment and better heat management. thieme-connect.de |

Exploration of Novel Derivatization Strategies for Expanded Chemical Space

The value of this compound as a building block lies in its potential for derivatization, allowing for the exploration of a vast chemical space and the synthesis of novel compounds with diverse biological activities. The presence of three reactive sites—the amino group, the nitrile group, and the aromatic ring—offers a rich platform for chemical modification.

Future research will likely focus on developing novel and efficient methods for derivatizing this scaffold. For instance, the amino group can be acylated, alkylated, or used in the formation of various heterocyclic systems. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up further avenues for functionalization. Electrophilic aromatic substitution on the benzene (B151609) ring could introduce additional functional groups, although the directing effects of the existing substituents will need to be carefully considered masterorganicchemistry.com.

Multicomponent reactions offer a particularly attractive strategy for rapidly generating complexity from simple starting materials researchgate.netresearchgate.net. A four-component reaction involving an aldehyde, a ketone, malononitrile, and an ammonium (B1175870) salt to form 2-amino-3-cyanopyridine (B104079) derivatives has been reported, and similar strategies could be adapted for this compound researchgate.netresearchgate.net. Such approaches are highly atom-economical and can be used to generate large libraries of compounds for high-throughput screening.

Application of Advanced In Situ Characterization Techniques for Dynamic Processes

A deep understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Advanced in situ characterization techniques, which allow for the real-time monitoring of reactions as they occur, are becoming indispensable tools in modern chemistry spectroscopyonline.comnih.govresearchgate.net. For the synthesis and derivatization of this compound, the application of Process Analytical Technology (PAT) can provide invaluable insights mt.comnih.govpharmtech.comlongdom.org.

Techniques such as in situ Fourier-transform infrared (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) can be used to track the concentrations of reactants, intermediates, and products in real-time spectroscopyonline.com. This data allows for precise control over reaction conditions, ensuring optimal performance and minimizing the formation of impurities nih.gov. For example, in situ monitoring of a nucleophilic aromatic substitution to form a phthalonitrile (B49051) derivative has been successfully demonstrated using fluorescence spectroscopy nih.gov. The integration of these analytical tools, particularly within flow chemistry setups, enables rapid process optimization and the development of robust and reproducible synthetic protocols cinz.nz.

Table 2: In Situ Characterization Techniques and Their Applications

| Technique | Information Provided | Application in Synthesis of this compound |

| In Situ FTIR | Real-time concentration of functional groups. | Monitoring the conversion of the nitrile or amino group in derivatization reactions. |

| In Situ Raman | Vibrational information, sensitive to non-polar bonds. | Tracking changes in the aromatic ring and cyclopropyl (B3062369) group during reactions. |

| In Situ NMR | Detailed structural information and reaction kinetics. | Elucidating reaction mechanisms and identifying transient intermediates. spectroscopyonline.com |

| Fluorescence Spectroscopy | Can monitor reactions involving fluorescent species. | Potentially for monitoring reactions where a fluorescent tag is introduced. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Optimization

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed and synthesized beilstein-journals.orgacs.org. Machine learning (ML) algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, and even design novel synthetic routes nih.govchemrxiv.org.

Development of Sustainable and Scalable Production Methods for Industrial Relevance

For this compound to be a viable intermediate in industrial applications, the development of sustainable and scalable production methods is paramount. This involves moving beyond laboratory-scale synthesis to robust processes that can be implemented in a manufacturing setting.

Q & A

Q. What are the critical considerations for synthesizing 2-Amino-3-cyclopropoxybenzonitrile, and how do substituent positions influence reactivity?

Synthesis of this compound requires careful optimization of nucleophilic aromatic substitution (NAS) or cross-coupling reactions. The cyclopropoxy group introduces steric hindrance and electronic effects, which may slow reaction kinetics compared to smaller substituents (e.g., chloro or fluoro analogs) . Key steps include:

- Substituent compatibility : Cyclopropoxy groups are bulkier than halogens, necessitating milder bases (e.g., K₂CO₃ instead of NaOH) to avoid ring-opening side reactions.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature control : Reactions often require heating (80–120°C) to overcome steric barriers.

Reference analogs like 2-Amino-3-chlorobenzonitrile (PubChem CID: 53312-77-9) provide baseline protocols for comparison .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic methods?

Key analytical techniques include:

- NMR spectroscopy :

- ¹H NMR : The cyclopropoxy group’s protons resonate as a multiplet (δ 0.5–1.5 ppm), while aromatic protons appear as distinct signals (δ 6.5–8.0 ppm).

- ¹³C NMR : The nitrile carbon is typically observed at ~115 ppm, and the cyclopropane carbons at 5–15 ppm.

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₀H₁₀N₂O: 174.08 g/mol).

- IR spectroscopy : The nitrile group exhibits a sharp peak near 2240 cm⁻¹.

Cross-validation with structurally similar compounds, such as 2-Amino-3,6-difluorobenzonitrile (CAS: 190011-81-5), ensures accuracy .

Q. What safety protocols are recommended for handling nitrile-containing compounds like this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and face shields. For eye protection, EN 166-certified goggles are mandatory .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes .

- Waste disposal : Neutralize nitrile groups with oxidizing agents (e.g., NaOCl) before disposal.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?

- Substituent variation : Replace the cyclopropoxy group with bulkier (e.g., tert-butyl) or electron-withdrawing groups (e.g., CF₃) to modulate binding affinity. For example, fluorinated analogs like 2-Amino-3,6-difluorobenzonitrile show enhanced metabolic stability .

- Bioisosteric replacements : Substitute the nitrile group with tetrazoles or carboxylates to improve solubility while retaining target engagement.

- In vitro assays : Use enzyme-linked immunosorbent assays (ELISAs) or fluorescence polarization to quantify binding to targets like kinases or GPCRs .

Q. What computational methods predict the regioselectivity of electrophilic substitution in this compound?

- Density functional theory (DFT) : Calculate Fukui indices to identify electron-rich aromatic positions prone to electrophilic attack. The amino group directs substitution to the ortho/para positions, while the cyclopropoxy group sterically hinders meta positions .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic routes for derivatives with higher binding scores .

Q. How can contradictory data in reaction yields or biological activity be resolved for this compound?

- Experimental replication : Standardize conditions (e.g., solvent purity, catalyst loading) across labs. For example, inconsistent yields in NAS reactions may stem from trace moisture affecting base efficacy .

- Meta-analysis : Compare datasets from analogs like 2-Amino-3-chlorobenzonitrile (PubChem CID: 53312-77-9) to identify trends in substituent effects .

- Advanced analytics : Use LC-MS/MS to detect low-abundance byproducts or degradation products that skew bioactivity results .

Q. What strategies improve the scalability of this compound synthesis for preclinical studies?

- Flow chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions caused by local hot spots .

- Catalyst optimization : Transition from homogeneous catalysts (e.g., Pd(PPh₃)₄) to heterogeneous systems (e.g., Pd/C) for easier recovery and reuse.

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products